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5-(4-Fluorophenoxy)pyridin-2-
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amine
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Cat. No.: B1437090

Get Quote

PART 1: EXECUTIVE SUMMARY & CHEMICAL
IDENTITY

2-amino-5-(4-fluorophenoxy)pyridine is a bifunctional heterocyclic intermediate critical to the
synthesis of small-molecule kinase inhibitors. Its structure combines a polar, hydrogen-bonding
"hinge-binding" motif (the 2-aminopyridine) with a lipophilic, metabolically robust "tail" (the 4-
fluorophenoxy group).

This scaffold is frequently employed to target the ATP-binding pocket of kinases such as c-Met,
VEGFR, and p38 MAPK. The ether linkage allows the fluorophenyl group to access the
hydrophobic back-pocket (selectivity pocket) of the enzyme, while the fluorine atom at the para-
position blocks metabolic oxidation (P450 metabolism), significantly enhancing the
pharmacokinetic profile of the final drug candidate.

Chemical Identity Table[1]
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Property Data

IUPAC Name 5-(4-fluorophenoxy)pyridin-2-amine
CAS Number 672945-75-4

Molecular Formula C11H9FN20

Molecular Weight 204.20 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, Methanol; Low solubility

Solubility )

in water
pKa (Calculated) ~6.5 (Pyridine nitrogen), ~23 (Amine)
LogP ~2.3 (Lipophilic)

PART 2: SYNTHETIC PROTOCOLS

Two primary routes exist for synthesizing this scaffold.[1][2] The Nitro-Reduction Route is
preferred for scale-up due to lower cost and higher atom economy compared to the Metal-
Catalyzed Coupling Route.

Method A: The Nitro-Reduction Route (Industrial
Standard)

This method utilizes the activation provided by the nitro group to facilitate the nucleophilic
aromatic substitution (SNAr) or copper-mediated coupling of the phenol.

Step 1: Etherification

Precursors: 5-Bromo-2-nitropyridine + 4-Fluorophenol.[3]

e Reaction Logic: The nitro group at position 2 activates the pyridine ring. While direct SNAr at
position 5 is electronically disfavored compared to position 2 or 4, the presence of the
bromine allows for a smooth copper-catalyzed Ullmann-type coupling or high-temperature
nucleophilic displacement.
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e Protocol:

o Charge a reaction vessel with 5-bromo-2-nitropyridine (1.0 eq) and 4-fluorophenol (1.1
eq).

o Add Potassium Carbonate (K2CO3) (2.0 eq) as the base.
o Solvent: DMF or NMP (anhydrous).

o Catalyst (Optional but recommended): Cul (5 mol%) to accelerate the reaction at lower

temperatures.
o Heat to 90-100°C for 4-6 hours under nitrogen atmosphere.

o Workup: Dilute with water, extract with ethyl acetate, and wash with brine. The
intermediate, 5-(4-fluorophenoxy)-2-nitropyridine, precipitates as a yellow solid.

Step 2: Nitro Reduction

Precursor: 5-(4-fluorophenoxy)-2-nitropyridine.

e Reaction Logic: Chemoselective reduction of the nitro group to the primary amine without

defluorinating the aryl ring.
» Protocol:
o Dissolve the nitro intermediate in Methanol/THF (1:1).
o Add 10% Pd/C catalyst (10 wt% loading).
o Stir under Hydrogen atmosphere (Hz balloon) at RT for 2—4 hours.

o Alternative (Iron Reduction): If halogen sensitivity is a concern (though F is stable), use Fe
powder/NH4Cl in EtOH/Water at 70°C.

o Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[3] Recrystallize

from Ethanol/Hexane.
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Method B: Buchwald-Hartwig Coupling (Convergent)

Direct coupling of 2-amino-5-iodopyridine with 4-fluorophenol. This route is often used in late-
stage functionalization but is more expensive due to the iodinated precursor and Pd-catalyst.

Visualization: Synthetic Workflow

The following diagram illustrates the preferred Nitro-Reduction pathway.

5-Bromo-2-nitropyridine

T Step 1: Etherification

SNAr / Ullmann Intermediate: Step 2: Reduction rogenation Product:
A — — -
(LAET0E], Bl A0S 5-(4-fluorophenoxy)-2-nitropyridine (H2, Pd/C, MeOH) 2-Amino-5-(4-fluorophenoxy)pyridine

|__— Optional: Cul Catalyst

4-Fluorophenol

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 2-amino-5-(4-fluorophenoxy)pyridine via the Nitro-Reduction

route.

PART 3: MEDICINAL CHEMISTRY APPLICATIONS|[7]
Pharmacophore Analysis

In the context of kinase inhibition, this molecule acts as a "Linker-Binder" scaffold.
e The Hinge Binder (2-Aminopyridine):

o The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor.

o The exocyclic amine (NH2) acts as a Hydrogen Bond Donor.

o Mechanism: This donor-acceptor pair mimics the adenine ring of ATP, forming a bidentate
hydrogen bond with the kinase "hinge" region (backbone amide/carbonyl of residues like
Met, Glu, or Leu).

e The Hydrophobic Tail (4-Fluorophenoxy):
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o The ether oxygen provides a flexible "kink" (approx. 120° bond angle), directing the phenyl
ring deep into the hydrophobic pocket (often the "Gatekeeper" or "Selectivity" pocket).

o Fluorine Effect: The para-fluorine atom increases lipophilicity (LogP) and prevents
metabolic hydroxylation at the most reactive site, extending the half-life (

) of the inhibitor.

Visualization: Pharmacophore Binding Mode
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Figure 2: Pharmacophoric interactions of the scaffold within a typical kinase binding pocket.

PART 4: ANALYTICAL CHARACTERIZATION
To validate the synthesis, the following analytical signatures are expected:

e 'H NMR (DMSO-ds, 400 MHz):

o 0 7.8-7.9 (d, 1H): Pyridine H6 (Ortho to ether, Meta to amine).

o

8 7.2-7.3 (dd, 1H): Pyridine H4.

(¢]

0 6.9-7.1 (m, 4H): 4-Fluorophenyl aromatic protons (characteristic splitting pattern).

[¢]

0 6.4-6.5 (d, 1H): Pyridine H3 (Ortho to amine).

[¢]

0 5.8-6.0 (s, 2H): Amine NH2 (Broad singlet, exchangeable with D20).
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e LC-MS (ESI+):
o Major peak at [M+H]* = 205.2.

o Fragmentation may show loss of the fluorophenoxy group (M-111).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Monograph: 2-Amino-5-(4-
Fluorophenoxy)Pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1437090/docs#technical-monograph-2-amino-5-4-
fluorophenoxy-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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